4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]- 4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]-
Brand Name: Vulcanchem
CAS No.: 59591-40-1
VCID: VC17308450
InChI: InChI=1S/C18H13F3N2O/c1-23-11-15(12-6-3-2-4-7-12)17(24)16(22-23)13-8-5-9-14(10-13)18(19,20)21/h2-11H,1H3
SMILES:
Molecular Formula: C18H13F3N2O
Molecular Weight: 330.3 g/mol

4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]-

CAS No.: 59591-40-1

Cat. No.: VC17308450

Molecular Formula: C18H13F3N2O

Molecular Weight: 330.3 g/mol

* For research use only. Not for human or veterinary use.

4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]- - 59591-40-1

Specification

CAS No. 59591-40-1
Molecular Formula C18H13F3N2O
Molecular Weight 330.3 g/mol
IUPAC Name 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]pyridazin-4-one
Standard InChI InChI=1S/C18H13F3N2O/c1-23-11-15(12-6-3-2-4-7-12)17(24)16(22-23)13-8-5-9-14(10-13)18(19,20)21/h2-11H,1H3
Standard InChI Key PVYHRXAUVYKALN-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C(=O)C(=N1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

The core structure of pyridazinone consists of a six-membered aromatic ring containing two adjacent nitrogen atoms and one ketone group. In the case of 4(1H)-pyridazinone derivatives, the ketone is positioned at the 4th carbon, and the 1st nitrogen is methyl-substituted. The target compound features additional substitutions: a phenyl group at position 5 and a 3-(trifluoromethyl)phenyl group at position 3. These substituents introduce steric and electronic modifications that likely influence the compound’s reactivity, solubility, and biological interactions .

The IUPAC name, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone, reflects these substitutions systematically. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances metabolic stability and may improve binding affinity to hydrophobic pockets in biological targets .

Synthetic Pathways

Cyclocondensation Reactions

Pyridazinones are typically synthesized via cyclocondensation of dicarbonyl compounds with hydrazines. For example, 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid reacts with hydrazine hydrate under reflux to form dihydropyridazinones, which are subsequently dehydrogenated to yield the aromatic pyridazinone core . Applying this method to appropriately substituted precursors could theoretically produce the target compound.

Functionalization Strategies

Introducing the 3-(trifluoromethyl)phenyl group likely involves Suzuki-Miyaura coupling or Ullmann-type reactions. A 2013 study demonstrated that palladium-catalyzed cross-coupling of bromopyridazinones with arylboronic acids efficiently installs aromatic substituents at position 3 . Methylation at the 1-position is achievable using methyl iodide under basic conditions, as reported in the synthesis of 1-methyl-3-(4-methylphenyl)-5-(trifluoromethyl)-4(1H)-pyridazinone .

Challenges in Synthesis

The steric hindrance imposed by the 3-(trifluoromethyl)phenyl and 5-phenyl groups may necessitate optimized reaction conditions, such as elevated temperatures or microwave-assisted synthesis, to improve yields .

Physicochemical Properties

While experimental data for the target compound are unavailable, predictive models and analog comparisons provide insights:

PropertyPredicted ValueBasis for Prediction
Molecular Weight~349.3 g/molCalculated from formula
logP (Partition Coefficient)~3.2Trifluoromethyl group increases hydrophobicity
Aqueous SolubilityLow (<0.1 mg/mL)High aromaticity and logP

The trifluoromethyl group significantly lowers the compound’s pKa, enhancing stability under physiological conditions .

Applications and Future Directions

Respiratory Diseases

PDE4 inhibitors are clinically used for chronic obstructive pulmonary disease (COPD). The target compound’s structural similarity to 4ba suggests potential as a bronchodilator with reduced side effects compared to roflumilast .

Oncology

The compound’s planar structure and aryl substituents position it as a candidate for topoisomerase inhibition. Further studies should evaluate its effects on cancer cell lines and synergy with existing chemotherapeutics .

Synthetic Optimization

Future work should explore:

  • Regioselective functionalization at position 5 to modulate electron density.

  • Prodrug formulations to address low solubility, potentially via phosphate esterification.

  • Isotopic labeling (e.g., ^19F NMR probes) to study metabolic pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator